molecular formula C17H19FN2O2 B1391244 N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide CAS No. 1020056-80-7

N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide

Cat. No. B1391244
M. Wt: 302.34 g/mol
InChI Key: MSXRISIEDUGWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide (NFDP) is a fluorinated amide derivative that has been widely studied in the scientific community due to its interesting chemical properties and potential applications. NFDP has been studied in the context of synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Antibacterial Activity

N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide, and its derivatives, have been explored for their antibacterial properties. Tumosienė et al. (2012) synthesized a series of N-[(phenylcarbamoyl)amino]-3-[(4-methylphenyl)amino]propanamides and related compounds, some of which exhibited good antibacterial activity against Rhizobium radiobacter. This suggests the potential utility of these compounds in creating new antibacterial agents Tumosienė et al., 2012.

Matrix Metalloproteinase Inhibition

The inhibition of matrix metalloproteinases (MMPs) is crucial for regulating various biological processes, including tissue remodeling and inflammation. Compounds structurally related to N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide, such as 6H-1,3,4-thiadiazines, have been recognized as potent inhibitors of MMPs. Schröder et al. (2001) synthesized and studied three 6H-1,3,4-thiadiazines which exhibited potent inhibitory activity against MMPs, indicating the potential of these compounds in the treatment of MMP-related diseases Schröder et al., 2001.

Crystal Structure Analysis

Understanding the crystal structure of compounds is essential for drug design and predicting biological activity. Huang Ming-zhi et al. (2005) synthesized and determined the crystal structure of a compound closely related to N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide, which could provide insights into the design and synthesis of new drugs with improved efficacy and reduced side effects Huang Ming-zhi et al., 2005.

Fluorescent Chemosensor Development

Compounds similar to N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide have been utilized in the development of fluorescent chemosensors. Kim et al. (2016) developed a chemosensor based on a compound with a similar structure, demonstrating its effectiveness in detecting and quantifying Zn2+ ions in aqueous solutions. This highlights the potential of such compounds in environmental monitoring and bioimaging Kim et al., 2016.

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-10-4-5-11(2)16(8-10)22-12(3)17(21)20-15-9-13(19)6-7-14(15)18/h4-9,12H,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXRISIEDUGWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide
Reactant of Route 4
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.